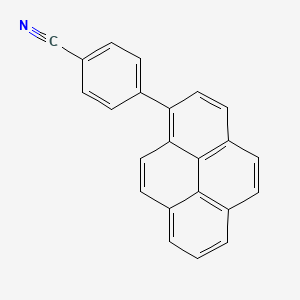
Benzonitrile, 4-(1-pyrenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-(1-pyrenyl)-, is an aromatic organic compound characterized by the presence of a pyrene group attached to a benzonitrile moiety. This compound is notable for its unique structural configuration, which imparts distinct photophysical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1-pyrenyl)-, typically involves the reaction of pyrene with benzonitrile under specific conditions. One common method is the Friedel-Crafts acylation, where pyrene is reacted with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of benzonitrile, 4-(1-pyrenyl)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Benzonitrile, 4-(1-pyrenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) followed by nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted pyrene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-(1-pyrenyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in fluorescence-based assays.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging applications.
Wirkmechanismus
The mechanism by which benzonitrile, 4-(1-pyrenyl)-, exerts its effects is primarily through its ability to participate in charge-transfer processes. The compound’s unique structure allows for efficient electron transfer between the pyrene and benzonitrile moieties, facilitating various photophysical and chemical reactions. Molecular targets and pathways involved include interactions with electron-rich or electron-deficient species, leading to the formation of charge-transfer complexes .
Vergleich Mit ähnlichen Verbindungen
- 4-(1-pyrenyl)-N,N-dimethylaniline (Py-DMA)
- 4-(1-pyrenyl)acetophenone (Py-BK)
Comparison: Benzonitrile, 4-(1-pyrenyl)-, is unique due to its specific charge-transfer properties and the presence of both pyrene and benzonitrile groups. Compared to similar compounds like Py-DMA and Py-BK, it exhibits distinct photophysical behavior and reactivity, making it particularly valuable in applications requiring efficient electron transfer and fluorescence properties .
Eigenschaften
CAS-Nummer |
400822-60-8 |
|---|---|
Molekularformel |
C23H13N |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
4-pyren-1-ylbenzonitrile |
InChI |
InChI=1S/C23H13N/c24-14-15-4-6-16(7-5-15)20-12-10-19-9-8-17-2-1-3-18-11-13-21(20)23(19)22(17)18/h1-13H |
InChI-Schlüssel |
TXORPUFDVKEWLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


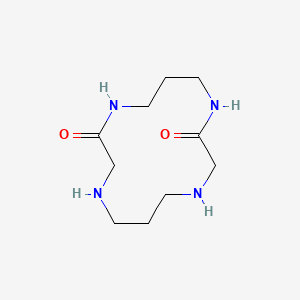
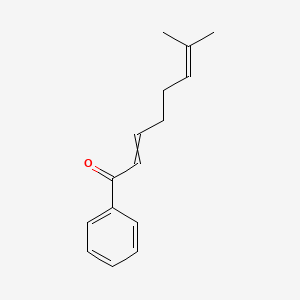
![2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-](/img/structure/B14241822.png)
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)
![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
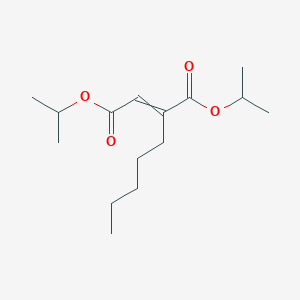
![(2R)-2-{[(4S)-Dec-1-en-4-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14241849.png)

![(3S)-3-[(2S)-butan-2-yl]-6-fluoro-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B14241859.png)
![N-{4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241869.png)
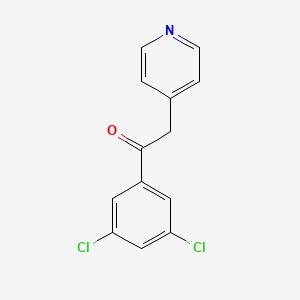
![4-Chloro-6-[(3-hydroxypropylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14241883.png)


